Cas no 2418648-94-7 ((9H-fluoren-9-yl)methyl 4-3-amino-2-methyl-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate)

(9H-fluoren-9-yl)methyl 4-3-amino-2-methyl-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate structure
2418648-94-7 structure
商品名:(9H-fluoren-9-yl)methyl 4-3-amino-2-methyl-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate
CAS番号:2418648-94-7
MF:C29H29N3O2
メガワット:451.559467077255
CID:5677382
PubChem ID:165775614

(9H-fluoren-9-yl)methyl 4-3-amino-2-methyl-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • (9H-fluoren-9-yl)methyl 4-[3-amino-2-methyl-5-(prop-2-yn-1-yl)phenyl]piperazine-1-carboxylate
    • 2418648-94-7
    • EN300-26629145
    • (9H-fluoren-9-yl)methyl 4-3-amino-2-methyl-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate
    • インチ: 1S/C29H29N3O2/c1-3-8-21-17-27(30)20(2)28(18-21)31-13-15-32(16-14-31)29(33)34-19-26-24-11-6-4-9-22(24)23-10-5-7-12-25(23)26/h1,4-7,9-12,17-18,26H,8,13-16,19,30H2,2H3
    • InChIKey: RDUZCFLEHYZPJH-UHFFFAOYSA-N
    • ほほえんだ: O(C(N1CCN(C2C=C(CC#C)C=C(C=2C)N)CC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 451.22597718g/mol
  • どういたいしつりょう: 451.22597718g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 34
  • 回転可能化学結合数: 5
  • 複雑さ: 732
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 58.8Ų

(9H-fluoren-9-yl)methyl 4-3-amino-2-methyl-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26629145-1.0g
(9H-fluoren-9-yl)methyl 4-[3-amino-2-methyl-5-(prop-2-yn-1-yl)phenyl]piperazine-1-carboxylate
2418648-94-7
1g
$0.0 2023-05-30
Enamine
EN300-26629145-1g
(9H-fluoren-9-yl)methyl 4-[3-amino-2-methyl-5-(prop-2-yn-1-yl)phenyl]piperazine-1-carboxylate
2418648-94-7
1g
$0.0 2023-09-12

(9H-fluoren-9-yl)methyl 4-3-amino-2-methyl-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate 関連文献

(9H-fluoren-9-yl)methyl 4-3-amino-2-methyl-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylateに関する追加情報

Comprehensive Overview of (9H-fluoren-9-yl)methyl 4-3-amino-2-methyl-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate (CAS No. 2418648-94-7)

The compound (9H-fluoren-9-yl)methyl 4-3-amino-2-methyl-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate, identified by its CAS No. 2418648-94-7, is a highly specialized organic molecule with significant potential in pharmaceutical and biochemical research. This compound belongs to the class of piperazine derivatives, which are widely recognized for their versatility in drug discovery and development. The presence of both fluorenylmethyl and prop-2-yn-1-yl groups in its structure makes it a unique candidate for targeted applications, particularly in the design of novel therapeutic agents.

In recent years, the demand for piperazine-based compounds has surged due to their role in modulating neurotransmitter systems and their potential in treating neurological disorders. Researchers are particularly interested in the amino and methyl substituents of this compound, as they may influence its binding affinity to specific receptors. The prop-2-yn-1-yl moiety further enhances its reactivity, making it a valuable intermediate in click chemistry applications, a trending topic in synthetic organic chemistry. This aligns with the growing interest in bioorthogonal chemistry, a field that has gained traction in drug delivery and imaging technologies.

The CAS No. 2418648-94-7 is often searched in conjunction with terms like "piperazine synthesis", "fluorenylmethyl protection", and "alkyne-functionalized pharmaceuticals", reflecting its relevance in modern medicinal chemistry. Its structural complexity also makes it a subject of interest for computational chemists, who utilize molecular docking and QSAR modeling to predict its biological activity. These methodologies are frequently discussed in forums and publications, highlighting the compound's alignment with current scientific trends.

From a synthetic perspective, the (9H-fluoren-9-yl)methyl group serves as a protective moiety, a feature that is critical in peptide synthesis and solid-phase organic chemistry. This attribute has sparked discussions among researchers exploring Fmoc deprotection techniques, a common query in academic and industrial labs. Additionally, the compound's alkyne functionality opens doors for Huisgen cycloaddition reactions, a cornerstone of click chemistry, which is a hot topic in green chemistry and sustainable drug development.

The compound's potential applications extend to neuropharmacology, where its piperazine core could interact with serotonin or dopamine receptors. This has led to increased searches for terms like "piperazine CNS drugs" and "neuroactive small molecules". Furthermore, its amino-methyl-phenyl subunit is structurally analogous to several FDA-approved drugs, making it a promising scaffold for analog synthesis. This connection to drug repurposing and fragment-based drug design resonates with the pharmaceutical industry's focus on cost-effective R&D strategies.

In summary, (9H-fluoren-9-yl)methyl 4-3-amino-2-methyl-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate (CAS No. 2418648-94-7) represents a multifaceted compound with broad applicability in cutting-edge research. Its structural features align with contemporary interests in drug discovery, click chemistry, and neuropharmacology, making it a subject of ongoing investigation and a frequent query in scientific databases. As research progresses, this compound is likely to play a pivotal role in advancing precision medicine and targeted therapy development.

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